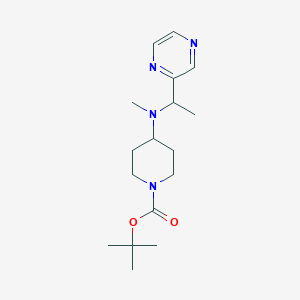

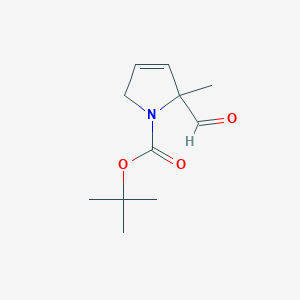

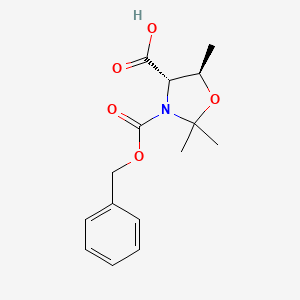

tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate” is a derivative of N-Boc piperazine . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis Analysis

The synthesis of this compound involves several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The structures of the synthesized compounds were characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of the compound was confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape with certain moieties adopting specific conformations . A detailed analysis of the intermolecular interactions and crystal packing was performed via Hirshfeld surface analysis and fingerprint plots .Physical And Chemical Properties Analysis

The compound has a molecular weight of 320.43 and a molecular formula of C17H28N4O2 . It should be stored in a sealed container in a dry environment at 2-8°C .科学研究应用

Synthesis of Biologically Active Compounds

Intermediate for Crizotinib : D. Kong et al. (2016) demonstrated the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting its importance as an intermediate in creating crizotinib, a drug used for cancer treatment. The synthesis involved three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its utility in medicinal chemistry (Kong et al., 2016).

Key Intermediate for Vandetanib : Min Wang et al. (2015) described the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a crucial intermediate for Vandetanib, an anticancer drug. The method involved acylation, sulfonation, and substitution steps, emphasizing the compound's significance in the development of therapeutic agents (Wang et al., 2015).

Acetyl-CoA Carboxylase Inhibitors : A study by K. Huard et al. (2012) on the synthesis of acetyl-CoA carboxylase inhibitors reported the creation of a novel N-2 tert-butyl pyrazolospirolactam core, starting from ethyl 3-amino-1H-pyrazole-4-carboxylate. This research illustrates the compound's application in developing treatments for diseases linked to acetyl-CoA carboxylase, such as metabolic disorders (Huard et al., 2012).

Drug Discovery and Development

- Anticancer Drug Intermediates : Research by Binliang Zhang et al. (2018) focused on synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs. This study underscores the chemical's role in the synthesis of novel anticancer therapies, highlighting its potential in overcoming drug resistance in cancer treatment (Zhang et al., 2018).

未来方向

The compound can be used as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

属性

IUPAC Name |

tert-butyl 4-[methyl(1-pyrazin-2-ylethyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-13(15-12-18-8-9-19-15)20(5)14-6-10-21(11-7-14)16(22)23-17(2,3)4/h8-9,12-14H,6-7,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIPOVWNURJNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N(C)C2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2442408.png)

![4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2442417.png)

![(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2442419.png)

![2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2442422.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2442430.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2442431.png)